molecular formula C10H16O4 B051258 (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 140459-96-7

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No. B051258
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate and its enantiomers can involve several chemical reactions, including enzymatic desymmetrization. One such process described the synthesis of a monoester from the corresponding diester using Candida antarctica lipase, achieving high yield and enantiomeric excess (Goswami & Kissick, 2009). Additionally, stereoselective alkylation reactions have been employed to generate specific enantiomers with high selectivity (Hulme et al., 1994).

Molecular Structure Analysis

The molecular structure of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate and related compounds has been extensively studied using X-ray crystallography and other analytical techniques. For example, the resolution of the chiral enantiomer of cis-cyclohexane-1,2-dicarboxylic acid in a brucinium salt demonstrated the detailed molecular configuration and hydrogen bonding patterns within the crystal structure (Smith, Wermuth, & Williams, 2012).

Chemical Reactions and Properties

The chemical behavior of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate under various conditions reveals its reactivity and potential for further chemical transformations. The compound's behavior in stereoisomeric reactions, its interaction with reagents for optical resolution, and its involvement in catalytic processes are of particular interest (Etinger et al., 1993).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Studies have identified the catalytic oxidation of cyclohexene as a valuable reaction due to its potential to produce a range of industrially relevant intermediates, including cyclohexane-1,2-diol, cyclohex-2-en-1-ol, and adipic acid, among others. These intermediates are extensively used in the chemical industry, highlighting the importance of developing controllable and selective oxidation reactions for cyclohexene that afford targeted products. Such advancements are synthetically valuable for applications in both academic and industrial settings, underscoring the ongoing interest in selective oxidation processes (Cao et al., 2018).

Toxicity and Environmental Impact Studies

Research has also focused on the toxicity and environmental impacts of cyclohexane derivatives, such as crude 4-methylcyclohexanemethanol (MCHM), used industrially as solvents. These studies assess acute and subchronic oral toxicity, skin sensitization, and the environmental fate of such compounds. The findings contribute to understanding the safety and ecological implications of using cyclohexane derivatives in industry (Paustenbach et al., 2015).

Cyclohexane Oxidation for Industrial Application

Research on cyclohexane oxidation has revealed its significance for producing cyclohexanol and cyclohexanone, crucial intermediates for nylon production. The process faces challenges such as low conversion levels and selectivity issues due to the reactivity of intermediate products. Various metal salts have been used as catalysts to improve efficiency and selectivity, pointing towards the development of more effective catalytic methods for cyclohexane oxidation to meet industrial demands more sustainably (khirsariya & Mewada, 2014).

Advances in Cyclohexane Oxidation Catalysis

Further studies have explored the catalytic materials used for cyclohexane oxidation to produce ketone-alcohol (KA) oil, emphasizing the role of metal and metal oxide catalysts. The research aims to enhance the selectivity and conversion efficiency of the oxidation process, which is vital for the production of nylon 6 and nylon 6,6. Such reviews aim to bridge the gap between academic research and industrial application by providing a comprehensive overview of the catalysts and reaction conditions employed in cyclohexane oxidation (Abutaleb & Ali, 2021).

properties

IUPAC Name

dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIACXWOETVLBIA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214148
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source EPA DSSTox
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

CAS RN

3205-35-4
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3205-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, trans
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